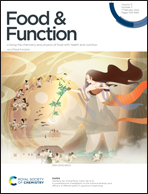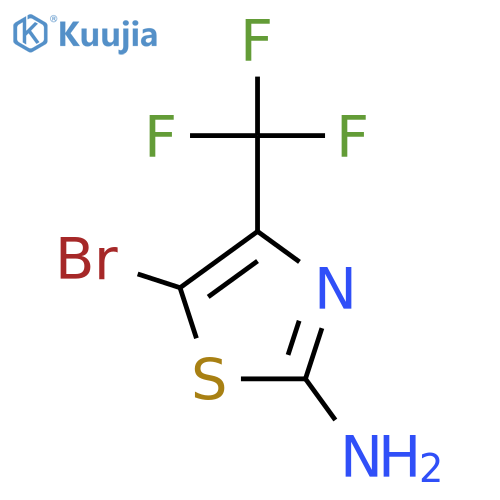Therapeutic perspectives of the black cumin component thymoquinone: A review
Food & Function Pub Date: 2021-06-04 DOI: 10.1039/D1FO00401H
Abstract
The dietary phytochemical thymoquinone (TQ), belonging to the family of quinones, mainly obtained from the black and angular seeds of Nigella sativa, is one of the promising monoterpenoid hydrocarbons, which has been receiving massive attention for its therapeutic potential and pharmacological properties. It plays an important role as a chemopreventive and therapeutic agent in the treatment of various diseases and illnesses. The aim of this review is to present a summary of the most recent literature pertaining to the use of TQ for the prevention and treatment of various diseases along with possible mechanisms of action, and the potential use of this natural product as a complementary or alternative medicine. Research findings indicated that TQ exhibits numerous pharmacological activities including antioxidant, anti-inflammatory, cardioprotective, hepatoprotective, antidiabetic, neuroprotective, and anticancer, among others. Conclusions of this review on the therapeutic aspects of TQ highlight the medicinal and folk values of this compound against various diseases and ailments. In short, TQ could be a novel drug in clinical trials, as we hope.

Recommended Literature
- [1] Contents list
- [2] Rhodium(i)-catalyzed vinylation/[2 + 1] carbocyclization of 1,6-enynes with α-diazocarbonyl compounds†
- [3] Fabrication of a ZnO nanogenerator for eco-friendly biomechanical energy harvesting†
- [4] Synthesis, DNA binding affinity and anticancer activity of novel 4H-benzo[g][1,2,3]triazolo[5,1-c][1,4]oxazocines†
- [5] Effect of UV radiation and altitude characteristics on the functional traits and leaf optical properties in Saxifraga hostii at the alpine and montane sites in the Slovenian Alps
- [6] A comparison of antimony and lead profiles over the past 2500 years in Flanders Moss ombrotrophic peat bog, Scotland†
- [7] Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM†
- [8] An experimental and theoretical study of the reactions NaO+H2O(D2O)→NaOH(D)+OH(OD)
- [9] General Discussions of the Faraday Society
- [10] A Co(ii) thiocyanato coordination polymer with 4-(3-phenylpropyl)pyridine: the influence of the co-ligand on the magnetic properties†‡

Journal Name:Food & Function
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 178064-02-3









